Alpha-Cedrene (CAS 469-61-4) is a naturally occurring tricyclic sesquiterpene hydrocarbon predominantly extracted from cedarwood oil. In industrial and chemical procurement, it is highly valued not only as a foundational woody odorant but primarily as a rigid, stereodefined chiral building block for complex organic synthesis . Its strained tricyclic framework and reactive endocyclic double bond make it an ideal precursor for high-value derivatives, including epoxides, diols, and potent ambergris-type fragrance molecules. Unlike simpler monoterpenes, alpha-cedrene possesses a high boiling point (261-262 °C) and exceptional hydrophobicity (LogP ~6.3), ensuring low volatility and high persistence in downstream formulations .
Substituting alpha-cedrene with other readily available sesquiterpenes, such as longifolene or beta-caryophyllene, fundamentally disrupts downstream synthetic pathways. The specific stereochemistry and ring topology of the cedrane skeleton are non-interchangeable; for example, the synthesis of the premium odorant Ambrocenide strictly requires the alpha-cedrene precursor to form the correct diastereomeric dioxole core[1]. Furthermore, substituting with its isomer, beta-cedrene, alters the position of the double bond (exocyclic vs. endocyclic), which drastically shifts epoxidation kinetics, regioselectivity, and the ultimate yield of target derivatives, rendering generic 'cedarwood extract' or mixed-isomer substitutions unacceptable for precision chemical manufacturing [1].
Alpha-cedrene serves as the exclusive, non-interchangeable starting material for the synthesis of Ambrocenide, a high-impact amber odorant[2]. The critical first step—epoxidation of the endocyclic double bond—proceeds with exceptional efficiency. Industrial-scale epoxidation of alpha-cedrene using peracetic acid or m-CPBA yields alpha-cedrene epoxide at >94% yield with high diastereoselectivity [1]. In contrast, attempting to synthesize similar amber notes using longifolene yields isolongifolanone via different oxidative pathways, which cannot replicate the specific methanoazuleno-dioxole structure of Ambrocenide [2].
| Evidence Dimension | Target molecule synthesis and intermediate yield |
| Target Compound Data | Alpha-cedrene: >94% yield of alpha-cedrene epoxide (Ambrocenide precursor) |
| Comparator Or Baseline | Longifolene: Yields isolongifolanone (structurally divergent, cannot form Ambrocenide) |
| Quantified Difference | Strict structural exclusivity with >94% precursor conversion efficiency |
| Conditions | Industrial-scale epoxidation using peracetic acid or m-CPBA at 20-35 °C |
Procurement of high-purity alpha-cedrene is mandatory for manufacturers producing Ambrocenide, as alternative sesquiterpenes cannot form the required molecular skeleton.
Alpha-cedrene demonstrates excellent reactivity profiles in advanced catalytic functionalization. Under mild aerobic conditions using heterogeneous iron catalysts (nano-Fe supported on Al2O3), alpha-cedrene is smoothly oxidized to its corresponding enone with a 62% yield[1]. This highlights its superior synthetic processability compared to unactivated aliphatic internal alkenes, which typically achieve much lower yields (e.g., ~37-39%) under identical catalytic conditions and often require harsher, less environmentally friendly oxidants to achieve comparable conversions [1].
| Evidence Dimension | Aerobic C-H oxidation yield |
| Target Compound Data | 62% yield of enone product |
| Comparator Or Baseline | Aliphatic internal alkenes (e.g., citronellol derivatives): ~37% yield |
| Quantified Difference | 25% absolute increase in oxidation yield under mild conditions |
| Conditions | Aerobic oxidation using nano-Fe/Al2O3 catalyst under air |
For synthetic chemists, alpha-cedrene offers a highly reactive, high-yield substrate for late-stage functionalization without requiring harsh oxidative reagents.
In biological and cosmetic formulation testing, alpha-cedrene-rich fractions exhibit potent antimicrobial properties, particularly against Gram-positive bacteria. Assays demonstrate Minimum Inhibitory Concentration (MIC) values for alpha-cedrene between 31.25 and 62.5 µg/mL against strains such as Bacillus subtilis [1]. This provides a quantifiable advantage over baseline monoterpenes like limonene or standard solvent controls, which typically require significantly higher concentrations (often >1000 µg/mL) to achieve similar bacteriostatic effects, allowing for lower active-ingredient loading in final formulations [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
| Target Compound Data | 31.25 - 62.5 µg/mL |
| Comparator Or Baseline | Baseline monoterpenes (e.g., limonene): >1000 µg/mL |
| Quantified Difference | >15-fold higher antimicrobial potency |
| Conditions | In vitro micro-broth dilution assays against Gram-positive bacteria |
Allows formulators to achieve required antimicrobial preservation or active effects at significantly lower mass fractions, reducing formulation costs and sensory impact.
In atmospheric chemistry and environmental modeling, alpha-cedrene is utilized as a critical benchmark for Secondary Organic Aerosol (SOA) formation. Ozonolysis of alpha-cedrene generates a highly viscous semi-solid SOA[1]. This distinctly contrasts with the SOA produced by the comparator sesquiterpene longifolene, which forms a solid or semi-solid state over a wide range of relative humidities [1]. This quantifiable difference in phase state directly impacts gas-particle partitioning models and particle growth mechanisms, making alpha-cedrene indispensable for accurate biogenic aerosol simulations [1].
| Evidence Dimension | SOA Phase State post-ozonolysis |
| Target Compound Data | Highly viscous semi-solid |
| Comparator Or Baseline | Longifolene: Solid or semi-solid |
| Quantified Difference | Distinct rheological behavior impacting gas-particle partitioning |
| Conditions | Environmental chamber ozonolysis at 295 K and varying relative humidities |
Essential for environmental research procurement, as substituting alpha-cedrene with longifolene will fundamentally skew aerosol kinetic and thermodynamic models.
Alpha-cedrene is the specific, non-negotiable starting material for synthesizing Ambrocenide and alpha-cedrene epoxide. It is the right choice for industrial fragrance manufacturers requiring high-yield, stereospecific conversions to methanoazuleno-dioxole derivatives[1].
Due to its low MIC (31.25 - 62.5 µg/mL) against Gram-positive bacteria and high lipophilicity, alpha-cedrene is optimal for advanced cosmetic formulations requiring natural antimicrobial properties at low loading concentrations [2].
Alpha-cedrene is specifically procured by environmental research facilities to generate highly viscous semi-solid Secondary Organic Aerosols (SOAs) via ozonolysis, serving as a critical biogenic reference standard distinct from longifolene[3].
Flammable;Health Hazard;Environmental Hazard